![molecular formula C10H18N2O B1306498 N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine CAS No. 842971-89-5](/img/structure/B1306498.png)

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

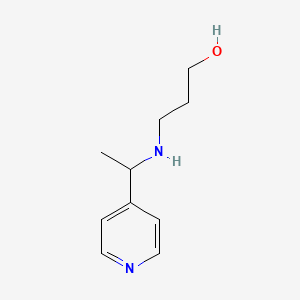

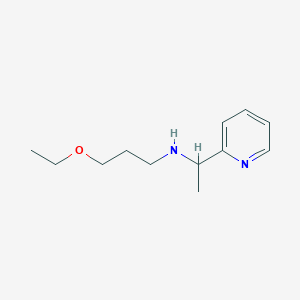

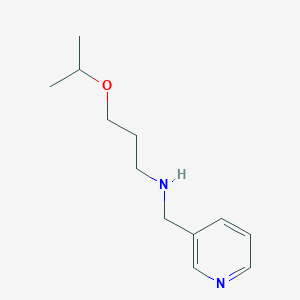

“N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine”, also known as FAEEDA, is a novel compound with potential applications in various fields of research and industry. It contains a total of 37 bonds, including 15 non-H bonds, 5 multiple bonds, 7 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Furane .

Molecular Structure Analysis

The molecular formula of “N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” is C10H18N2O, and its molecular weight is 182.26 g/mol. It contains a furanyl group, which is a five-membered aromatic ring with one oxygen atom .Physical And Chemical Properties Analysis

“N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” has a density of 1.0±0.1 g/cm3, a boiling point of 163.9±25.0 °C at 760 mmHg, and a flash point of 52.9±23.2 °C . It has 3 H bond acceptors, 2 H bond donors, 3 freely rotating bonds, and a polar surface area of 42 Å2 .Scientific Research Applications

- Application: This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural). The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Method: The study involves detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .

- Results: The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

- Application: This research reports on the synthesis and antitumor activity of new amino derivatives of pyrido [3′,2′:4,5] (furo)thieno [3,2-d]pyrimidines .

- Method: The study involves refluxing the 8-chloro derivatives of pyrido [3′,2′:4,5]thieno (furo) [3,2-d]pyrimidines with various amines .

- Results: The biological tests evidenced that some of them showed pronounced antitumor activity. A study of the structure–activity relationships revealed that the compound activity depended mostly on the nature of the amine fragments .

Furan Platform Chemicals Beyond Fuels and Plastics

Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido [3′,2′:4,5]furo (thieno) [3,2-d]pyrimidin-8-amines

- Application: The compound “[2-amino-1-(furan-2-yl)ethyl]dimethylamine” is a furan derivative. Furan derivatives are widely used in organic chemistry due to their unique chemical properties .

- Method: The study of furan derivatives often involves various organic synthesis techniques, including condensation reactions, substitution reactions, and others .

- Results: The results of these studies can vary widely, depending on the specific furan derivative and the reaction conditions .

- Application: The compound “N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” is used in proteomics research .

- Method: The specific methods of application in proteomics research can vary widely, depending on the specific research goals .

- Results: The results of these studies can provide valuable insights into protein structure and function .

Chemical Properties of Furan Derivatives

Proteomics Research

- Application: The compound “[2-amino-1-(furan-2-yl)ethyl]dimethylamine” is a furan derivative. Furan derivatives are widely used in organic chemistry due to their unique chemical properties .

- Method: The study of furan derivatives often involves various organic synthesis techniques, including condensation reactions, substitution reactions, and others .

- Results: The results of these studies can vary widely, depending on the specific furan derivative and the reaction conditions .

- Application: The compound “N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” is used in proteomics research .

- Method: The specific methods of application in proteomics research can vary widely, depending on the specific research goals .

- Results: The results of these studies can provide valuable insights into protein structure and function .

Chemical Properties of Furan Derivatives

Proteomics Research

properties

IUPAC Name |

N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBTZZUXZNNSTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390182 |

Source

|

| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine | |

CAS RN |

842971-89-5 |

Source

|

| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)